Tetraphenylphosphonium bromide
Description
Significance of Quaternary Phosphonium (B103445) Salts in Modern Chemistry
Quaternary phosphonium salts (QPS) are a versatile class of organophosphorus compounds with broad applications in numerous areas of chemistry. rsc.org Discovered in the mid-20th century, these salts have been extensively researched for their diverse applications. researchgate.net They are widely utilized as phase-transfer catalysts, reagents in reactions like the Wittig olefination, and as ionic liquids. rsc.orgresearchgate.net Their utility extends to organocatalysis, materials science, and coordination chemistry. researchgate.netnih.gov The versatility of quaternary phosphonium compounds is attributed to the varied molecular features and the self-organization of the ions within the compound. researchgate.net
Scope and Research Trajectories of Tetraphenylphosphonium (B101447) Bromide Studies
Current research involving tetraphenylphosphonium bromide is vibrant and expansive, touching upon various cutting-edge areas of chemistry. marketresearchreports.com A significant area of focus remains its application as a phase-transfer catalyst in organic synthesis. chemimpex.com Researchers continue to explore its efficacy in promoting a wide array of reactions, including nucleophilic substitutions, oxidations, and cycloadditions. ontosight.aialfachemic.com In the realm of materials science, this compound is investigated for its role in the synthesis of polymers and as a component in developing new materials for batteries and sensors. chemimpex.com Furthermore, its use as a supporting electrolyte in electrochemical studies and as a precursor for the synthesis of other complex organophosphorus compounds remains an active area of investigation. chemicalbook.comfscichem.com Recent studies have also highlighted its potential in the development of highly efficient polymer solar cells. acs.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetraphenylphosphanium;bromide | |
|---|---|---|
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InChI |
InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFQVAOMSWFDU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18198-39-5 (Parent) | |
| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
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DSSTOX Substance ID |
DTXSID30883722 | |
| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
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Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2751-90-8 | |
| Record name | Tetraphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
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| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
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| Record name | Tetraphenylphosphonium bromide | |
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| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
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| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |
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| Record name | Tetraphenylphosphonium bromide | |
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| Record name | Tetraphenylphosphonium bromide | |
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Chemical and Physical Properties
Tetraphenylphosphonium (B101447) bromide is a white to off-white crystalline powder. chemimpex.comchemicalbook.com It is known for its high purity, excellent stability, and chemical reactivity. fscichem.com This compound is highly soluble in water and polar organic solvents like methanol, while having slight solubility in alcohols. ontosight.aichemicalbook.com
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀BrP | ontosight.ai |
| Molecular Weight | 419.29 g/mol | chemimpex.com |
| Appearance | White to off-white crystalline powder | chemimpex.comchemicalbook.com |
| Melting Point | 295-300 °C | sigmaaldrich.com |
| Solubility | Highly soluble in water, soluble in polar solvents like methanol | ontosight.aichemicalbook.com |
The thermal properties of tetraphenylphosphonium bromide have been studied, revealing a high decomposition temperature. The hydrated form, TPPB(2H₂O), loses its water molecules at 68°C and melts at 300°C, with decomposition occurring at 435°C. mdpi.com
Catalytic Applications of Tetraphenylphosphonium Bromide
Phase Transfer Catalysis Mechanisms and Applications
As a phase transfer catalyst, tetraphenylphosphonium (B101447) bromide is instrumental in reactions involving reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. smolecule.com Its effectiveness stems from its ability to transport ionic species across the phase boundary, thereby enabling reactions that would otherwise be slow or completely hindered.
Facilitation of Ionic Species Transfer Across Phases
The core mechanism of tetraphenylphosphonium bromide in phase transfer catalysis (PTC) involves the tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺. This large, lipophilic (fat-loving) cation can pair with an anion (for example, a hydroxide (B78521) or fluoride (B91410) ion from an aqueous solution) to form a neutral ion pair. Due to the four phenyl groups surrounding the phosphorus atom, this ion pair is soluble in nonpolar organic solvents.
Once in the organic phase, the anion is poorly solvated and thus highly reactive, or "naked." It can then react with the organic substrate. After the reaction, the newly formed anion pairs with the phosphonium (B103445) cation and is transported back into the aqueous phase, completing the catalytic cycle. This continuous transfer of anions from the aqueous to the organic phase allows the reaction to proceed efficiently. This process is often referred to as the "extraction mechanism."
Enhancement of Reaction Efficiency in Organic Synthesis
The use of this compound as a phase transfer catalyst significantly enhances reaction efficiency, leading to higher yields and faster reaction rates under milder conditions. A notable application is in nucleophilic substitution reactions, such as fluorination.
Research has demonstrated the efficacy of TPPB in the synthesis of m-fluoroaromatic compounds through fluorodenitration and fluorodesulfonylation. oup.com In these reactions, TPPB facilitates the transfer of fluoride ions (F⁻) from solid potassium fluoride into an organic phase to displace a nitro (NO₂) or fluorosulfonyl (SO₂F) group on an aromatic ring. For instance, the reaction of 3-nitrobenzonitrile (B78329) with potassium fluoride in the presence of a catalytic amount of TPPB and phthaloyl chloride resulted in an 86% isolated yield of the desired m-fluorobenzonitrile. oup.com Without the catalyst, no detectable reaction occurred under similar conditions. oup.com
The table below summarizes the effectiveness of TPPB in catalyzing the synthesis of various m-fluoroaromatic compounds. oup.com
Role in Carbon-Carbon Bond Forming Reactions
This compound plays a crucial role as an additive or co-catalyst in several palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. Its presence can enhance catalyst stability, activity, and recyclability.
Heck Reaction Catalysis
In the Heck reaction, which couples an unsaturated halide with an alkene, TPPB has been used to create highly stable and efficient catalyst systems. One such system involves stabilizing Palladium(II) acetate (B1210297) with TPPB. rsc.orgpsu.edu This quaternary phosphonium salt-stabilized catalyst demonstrates significant improvements in performance and stability, allowing for multiple catalyst recycles with minimal loss in activity. rsc.orgpsu.edu This increased stability is critical for industrial applications where catalyst longevity and productivity are paramount. psu.edu
A study comparing different catalyst systems for the Heck coupling of iodobenzene (B50100) and styrene (B11656) found that the TPPB-stabilized palladium catalyst could be recycled more times and in a shorter timeframe than conventional catalysts. rsc.orgpsu.edu
Another approach involves intercalating palladium chloride and this compound into a clay (montmorillonite) matrix. scispace.comuwindsor.ca This heterogeneous catalyst facilitates the Heck reaction with excellent yields and can be easily recovered and reused without a significant drop in activity, offering advantages over homogeneous systems. uwindsor.ca
Suzuki Reaction Catalysis
The Suzuki-Miyaura coupling, a cross-coupling reaction between an organoboron compound and an organohalide, also benefits from the use of TPPB. A catalyst system composed of palladium chloride and this compound intercalated into clay has been developed for the Suzuki reaction. researchgate.netpsu.eduuwindsor.ca This method provides a facile and efficient route for preparing biaryl compounds from various aryl halides and arylboronic acids. researchgate.netpsu.edu These clay-based catalysts are advantageous due to their ease of handling, low cost, and recyclability. uwindsor.ca
In some instances, the tetraphenylphosphonium cation has been identified as an inseparable impurity in Suzuki-Miyaura reactions when using palladium catalysts with triphenylphosphine (B44618) ligands. beilstein-journals.org This finding highlights the potential for the phosphine (B1218219) ligand to be transformed into a phosphonium salt under certain reaction conditions. beilstein-journals.org
Sonogashira Coupling Catalysis
This compound is also implicated in the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. smolecule.com Tetraphenylphosphonium salts are recognized as a family of cross-coupling participants in this reaction. acs.orgresearchgate.net Similar to its role in the Heck and Suzuki reactions, TPPB can be part of a clay-intercalated palladium catalyst system to facilitate Sonogashira-Hagihara couplings. The presence of the phosphonium salt can contribute to the stability and efficacy of the catalytic system in these important synthetic transformations.
Specific Transformations Catalyzed by this compound
This compound has proven to be an effective catalyst for fluorodenitration reactions, a process that involves the replacement of a nitro group with a fluorine atom. oup.comresearchgate.netlookchem.com This transformation is particularly valuable for the synthesis of fluoroaromatic compounds, which are important intermediates in the pharmaceutical and agrochemical industries. oup.comresearchgate.net
In these reactions, TPPB acts as a phase-transfer catalyst, facilitating the interaction between an inorganic fluoride salt, such as potassium fluoride (KF), and an aromatic nitro compound in a suitable solvent. oup.comresearchgate.netgoogle.com The presence of TPPB allows the reaction to proceed under milder conditions and with greater efficiency than would otherwise be possible. oup.com For instance, the synthesis of m-fluoroaromatic compounds from m-nitroaromatic precursors is significantly enhanced by the catalytic use of TPPB. oup.comlookchem.com
Research has shown that the combination of TPPB with a stoichiometric amount of phthaloyl dichloride can lead to good yields of the corresponding m-fluoro aromatic derivatives from m-nitroaryl compounds bearing various electron-withdrawing groups. researchgate.netlookchem.com The reaction of 3-nitrobenzonitrile with spray-dried potassium fluoride in the presence of a catalytic amount of TPPB and phthaloyl chloride resulted in an 86% isolated yield of 3-fluorobenzonitrile. oup.com Similarly, 4-chloro-3-nitrobenzonitrile (B1361363) was converted to 3,4-difluorobenzonitrile (B1296988) in a 65% yield under similar conditions. oup.com
The catalytic activity of TPPB in fluorodenitration has also been demonstrated in the synthesis of 5-fluorofuran-2-carboxylic acid, a useful building block in pharmaceutical research. doi.org The fluorodenitration of benzyl (B1604629) 5-nitrofuran-2-carboxylate using potassium fluoride and a catalytic amount of TPPB in sulfolane (B150427) at 140°C for 2 hours successfully produced benzyl 5-fluorofuran-2-carboxylate. doi.org
Fluorodenitration of Nitroarenes Catalyzed by TPPB
| Starting Material | Product | Yield (%) |
| 3-Nitrobenzonitrile | 3-Fluorobenzonitrile | 86 |
| 4-Chloro-3-nitrobenzonitrile | 3,4-Difluorobenzonitrile | 65 |
| Benzyl 5-nitrofuran-2-carboxylate | Benzyl 5-fluorofuran-2-carboxylate | - |
This compound also catalyzes fluorodesulfonylation reactions, which involve the replacement of a sulfonyl group with a fluorine atom. oup.comlookchem.com This method provides an alternative route to m-fluoroaromatic compounds. oup.com The process typically involves reacting an m-fluorosulfonylaromatic compound with potassium fluoride in the presence of a catalytic amount of TPPB. oup.com
A notable example is the synthesis of 3-fluorobenzenesulfonyl fluoride from 1,3-benzenedisulfonyl fluoride. The reaction, carried out at 210°C under reduced pressure in the presence of TPPB, yielded the product in 74% yield. oup.com The catalytic effect of TPPB was evident, as the reaction without the catalyst required a higher temperature (240°C) and resulted in a lower yield. oup.com This catalytic system has been successfully applied to various fluorodesulfonylation reactions, demonstrating the broad applicability of TPPB in synthesizing m-fluoroaromatics. oup.com
Fluorodesulfonylation of Arylsulfonyl Fluorides Catalyzed by TPPB
| Starting Material | Product | Yield (%) |
| 1,3-Benzenedisulfonyl fluoride | 3-Fluorobenzenesulfonyl fluoride | 74 |
In a significant departure from its role in fluorination reactions, this compound has been investigated as a nonmetal catalyst for the hydrochlorination of acetylene (B1199291) to produce vinyl chloride monomer (VCM), a crucial precursor for polyvinyl chloride (PVC). rsc.orgrsc.org This application is particularly noteworthy as it offers a potential alternative to the currently used industrial mercuric chloride catalyst, which poses significant environmental and health risks. rsc.orgmdpi.com
When supported on a suitable material like activated carbon, TPPB exhibits promising catalytic activity and stability for this transformation. rsc.orgrsc.org Theoretical and experimental studies have shown that TPPB facilitates the reaction by activating the H-Cl bond in hydrogen chloride. rsc.orgnih.gov The bromide anion of TPPB is believed to play a key role in this activation. nih.gov Density functional theory (DFT) calculations have indicated that the activation energy for acetylene hydrochlorination is significantly lowered in the presence of TPPB as a catalyst. rsc.orgresearchgate.net
Research has demonstrated that a 15% TPPB on spherical activated carbon (SAC) catalyst can achieve an acetylene conversion of 97.1% with a selectivity for VCM exceeding 99.5% at 220°C. rsc.orgrsc.org Importantly, this catalyst also shows good stability, with a low rate of carbon deposition even after extended reaction times. rsc.orgrsc.org
Catalytic Performance of Supported TPPB in Acetylene Hydrochlorination
| Catalyst | Acetylene Conversion (%) | VCM Selectivity (%) | Reaction Temperature (°C) |
| 15% TPPB/SAC | 97.1 | >99.5 | 220 |
Supported this compound Catalysts for Industrial Processes
The development of supported TPPB catalysts represents a significant advancement for their potential use in industrial settings. rsc.orgrsc.org Supporting the catalyst on a solid material, such as activated carbon, offers several advantages, including easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved stability. rsc.orgrsc.org
In the context of acetylene hydrochlorination, the use of a supported TPPB catalyst addresses the critical need for a mercury-free process. rsc.orgmdpi.com The high activity and stability of the 15% TPPB/SAC catalyst suggest its potential as a viable nonmetal catalyst for the industrial production of VCM. rsc.orgrsc.org The mechanism of action involves the strong adsorption of HCl by TPPB, which facilitates the subsequent reaction with acetylene. rsc.org The weak adsorption of the acetylene and the VCM product on the catalyst surface contributes to the high selectivity and stability of the catalyst. rsc.org
The successful application of supported TPPB in this process highlights the versatility of this compound and its potential to contribute to the development of more sustainable and environmentally friendly chemical manufacturing processes. Further research in this area could lead to the optimization of supported TPPB catalysts for a range of industrial applications.
Materials Science and Engineering Applications
Precursor in Ionic Liquid Synthesis
Tetraphenylphosphonium (B101447) bromide serves as a key starting material in the synthesis of phosphonium-based ionic liquids. researchgate.net Ionic liquids are salts that are liquid at or near room temperature and possess a unique combination of properties including low vapor pressure, high thermal stability, and high ionic conductivity. researchgate.net
Ionic liquids (ILs) are defined as salts with melting points below 100 °C. researchgate.net The synthesis of room-temperature ionic liquids (RTILs) often involves the metathesis (double displacement) reaction of a phosphonium (B103445) halide, such as tetraphenylphosphonium bromide, with a selected salt containing the desired anion. The large, asymmetric nature of the tetraphenylphosphonium cation, combined with a suitable anion, disrupts the crystal lattice formation, resulting in a salt that is liquid at ambient temperatures. researchgate.net
For instance, the reaction of this compound with lithium bis(trifluoromethanesulfonyl)imide results in the formation of tetraphenylphosphonium bis(trifluoromethanesulfonyl)imide, a compound with properties characteristic of ionic liquids. researchgate.net While this specific compound has a melting point above 100 °C, the principle of combining large, charge-delocalized cations like tetraphenylphosphonium with various anions is a fundamental strategy in designing RTILs. researchgate.netresearchgate.net The choice of the anion is crucial in determining the final properties of the ionic liquid, including its melting point, viscosity, and conductivity. researchgate.net
Table 1: Examples of Anions Paired with Phosphonium Cations to Form Room-Temperature Ionic Liquids
| Anion | Resulting Ionic Liquid Properties |
| Trihalides (e.g., Br₃⁻, BrCl₂⁻) | Useful as halogenation reagents. nih.gov |
| Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | Often results in ILs with high thermal stability and wide electrochemical windows. researchgate.net |
| Dicyanamide (N(CN)₂⁻) | Can form ILs with interesting coordination chemistry. mdpi.com |
This table is illustrative and not exhaustive.
The unique properties of ionic liquids derived from precursors like this compound make them promising candidates for electrolytes in various electrochemical devices. researchgate.netsmolecule.com Their non-volatility enhances the safety of batteries compared to traditional organic solvent-based electrolytes. researchgate.net Furthermore, their high ionic conductivity is essential for efficient charge transport. researchgate.net
In the context of rechargeable batteries, phosphonium-based ionic liquids are investigated as electrolytes due to their wide electrochemical windows and thermal stability. acs.orgresearchgate.net Research has explored the use of solid-like electrolytes created by infiltrating metal-organic frameworks with liquid electrolytes, some of which are based on phosphonium salts, to improve safety and performance in sodium-metal batteries. acs.org
In the realm of solar cells, this compound itself has been utilized as a cathode buffer layer material in polymer solar cells (PSCs). nih.gov Its application as an electron-transporting layer has led to significant improvements in power conversion efficiency. nih.gov Additionally, phosphonium salts are used as additives in perovskite solar cells to enhance the quality and stability of the perovskite film, a critical component for high-performance devices. researchgate.net
Role in Polymer Synthesis
This compound plays a significant role in various polymerization processes, acting as a catalyst, counterion, or a building block for novel polymer structures. smolecule.com
In anionic polymerization, this compound can serve as a source for the tetraphenylphosphonium cation, which acts as a counterion to the growing polymer chain. smolecule.comresearchgate.net The nature of the counterion can influence the polymerization rate and the properties of the resulting polymer. For example, in the metal-free anionic polymerization of methyl methacrylate (B99206) (MMA), tetraphenylphosphonium salts have been used as initiators. researchgate.nettandfonline.com The use of tetraphenylphosphonium triphenylmethanide, prepared from this compound, has been shown to initiate the living polymerization of alkyl (meth)acrylates, allowing for the synthesis of polymers with narrow molecular weight distributions even at room temperature. researchgate.net
This compound is also a precursor for creating polymers that incorporate the phosphonium cation directly into their structure. chemimpex.comrsc.org These phosphonium-based polymers are explored for applications such as coatings and adhesives due to their potential for good thermal stability and adhesive properties. chemimpex.com
One synthetic approach involves functionalizing the tetraphenylphosphonium cation with polymerizable groups. For example, tetrakis(4-bromophenyl)phosphonium bromide, synthesized from precursors including phosphorus trichloride (B1173362) and 1,4-dibromobenzene, can be used as a monomer in polymerization reactions like the Yamamoto and Sonogashira-Hagihara couplings. rsc.orgrsc.org This allows for the creation of microporous polymer networks where the positive charge of the phosphonium ion is an integral part of the polymer backbone. rsc.org Such materials are investigated for various applications, including as components in coating compositions. google.com
Table 2: Research Findings on this compound in Polymer Synthesis
| Polymerization Type | Role of this compound | Resulting Polymer/Application | Reference |
| Anionic Polymerization of MMA | Precursor to initiator (e.g., tetraphenylphosphonium triphenylmethanide) | Poly(methyl methacrylate) with controlled molecular weight | researchgate.net |
| Polyaddition | Catalyst | Biodegradable polyesters for biomedical applications | core.ac.uk |
| Yamamoto Coupling | Monomer (as tetrakis(4-bromophenyl)phosphonium bromide) | Cationic microporous polymer networks | rsc.orgrsc.org |
| Sonogashira-Hagihara Coupling | Monomer (as tetrakis(4-bromophenyl)phosphonium bromide) | Charged microporous polymer networks | rsc.orgrsc.org |
Anti-Corrosion Agent Studies
This compound has been investigated as a corrosion inhibitor for various metals and alloys in different corrosive environments. smolecule.commdpi.com The mechanism of inhibition often involves the adsorption of the tetraphenylphosphonium cation onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. smolecule.com
Studies have shown its effectiveness in inhibiting the corrosion of iron in hydrochloric acid solutions. researchgate.net The large size and the presence of aromatic phenyl groups in the tetraphenylphosphonium cation are thought to contribute to its strong adsorption on the metal surface. The inhibition efficiency is often dependent on the concentration of the inhibitor. researchgate.net Research comparing different phosphonium salts has indicated that this compound can be a more effective inhibitor than other derivatives under certain conditions. researchgate.net The protective film can act as a physical barrier, and in some cases, the adsorption involves chemisorption, where there is a degree of chemical bonding between the inhibitor and the metal surface. mdpi.comresearchgate.net
Mechanism of Protective Film Formation on Metal Surfaces
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto a metal surface and form a protective film that acts as a barrier to corrosive agents. bohrium.com The mechanism is generally understood to involve the adsorption of the tetraphenylphosphonium cation ((C₆H₅)₄P⁺) onto the metal. mdpi.com This process can occur through two primary modes: physisorption and chemisorption. bohrium.com
Physisorption involves the electrostatic attraction between the positively charged phosphonium cation and a negatively charged metal surface (which can arise from the adsorption of anions from the corrosive medium, such as chloride or sulfate (B86663) ions). electrochemsci.org The bromide anions (Br⁻) present can also adsorb onto the metal, further influencing the surface charge and facilitating the adsorption of the cations. mdpi.com
Chemisorption, a stronger form of adsorption, can also occur. This involves the sharing of electrons between the inhibitor and the metal. The abundance of π-electrons in the four phenyl rings of the tetraphenylphosphonium cation can interact with the vacant d-orbitals of the metal (like iron), forming a coordinate-type bond. electrochemsci.org
Together, these adsorption processes lead to the formation of a compact, molecular film on the metal surface. This film displaces water molecules and blocks the active sites where electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur, thereby significantly reducing the corrosion rate. bohrium.commdpi.com
Electrochemical Evaluation of Corrosion Inhibition
The performance of this compound as a corrosion inhibitor is quantified using various electrochemical techniques, primarily potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). electrochemsci.orgsoton.ac.uk
Potentiodynamic polarization studies involve changing the potential of the metal and measuring the resulting current. The data is often presented as Tafel plots, which can determine the corrosion potential (Ecorr) and corrosion current density (icorr). ox.ac.ukresearchgate.net A lower icorr value in the presence of the inhibitor indicates effective corrosion protection. These studies have shown that this compound often functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. bohrium.com
Electrochemical Impedance Spectroscopy (EIS) provides insight into the properties of the protective film. By applying a small amplitude AC signal at various frequencies, parameters like the charge-transfer resistance (Rct) can be measured. A higher Rct value is associated with slower corrosion kinetics and indicates the formation of an effective insulating layer by the inhibitor.
Research on the inhibition of iron corrosion in 1 M HCl demonstrated that the inhibition efficiency of this compound is highly dependent on its concentration. ox.ac.uk At optimal concentrations, it provides excellent protection, but its effectiveness diminishes at lower concentrations, and can even accelerate corrosion at very dilute levels. ox.ac.uk
Table 1: Corrosion Inhibition Efficiency of this compound on Iron in 1 M HCl
| Concentration (mol dm⁻³) | Inhibition Efficiency (%) |
|---|---|
| 1 x 10⁻³ | 95.6% |
| 1 x 10⁻⁴ | 92.7% |
| 1 x 10⁻⁵ | 40.5% |
| 1 x 10⁻⁶ | -149.4% (Corrosion Promotion) |
| 1 x 10⁻⁷ | -157.8% (Corrosion Promotion) |
Data sourced from Tafel analysis of iron in deaerated 1 M HCl at 22°C. A negative efficiency indicates that the inhibitor promoted corrosion under those conditions. ox.ac.uk
Cathode Buffer Layer Material in Polymer Solar Cells
In the field of organic photovoltaics, this compound (often abbreviated as QPhPBr) has emerged as a highly effective and inexpensive small-molecule material for use as a cathode buffer layer, or cathode interfacial layer (CIL), in polymer solar cells (PSCs). ox.ac.uk These layers are critical for fabricating high-efficiency devices, as they play a significant role in facilitating the extraction and transport of electrons from the active layer of the solar cell to the metal cathode (typically aluminum). soton.ac.ukox.ac.uk
Electron-Transporting Layer Functionality
This compound functions as an electron-transporting layer (ETL) by improving the interface between the organic active layer and the metal cathode. soton.ac.uk Its effectiveness is attributed to several key roles:
Energy Level Matching: The introduction of a thin QPhPBr layer helps to better align the energy levels between the active layer and the cathode, which is crucial for efficient electron collection. ox.ac.uk
Formation of Interfacial Dipole: QPhPBr forms an interfacial dipole at the cathode interface. This dipole enhances the built-in potential across the device, which in turn improves charge transport and extraction. ox.ac.uk
Improved Ohmic Contact: The buffer layer helps to create an improved ohmic contact between the cathode and the active layer, reducing resistance and facilitating more efficient electron transport. ox.ac.uk
Impact on Power Conversion Efficiency
For instance, in a device using a PTB7-Th:PC₇₁BM active layer, the insertion of a QPhPBr layer increased the PCE from 5.37% (for a bare aluminum cathode) to 9.18%—a relative increase of over 70%. Further enhancements have been achieved by creating a mixed binary layer of QPhPBr with N719 dye, pushing efficiencies even higher. soton.ac.uk The data clearly indicates the excellent function of this compound in regulating metal surface properties for high-efficiency PSCs.
Table 2: Photovoltaic Performance of Polymer Solar Cells With and Without this compound (QPhPBr) Cathode Buffer Layer
| Device Active Layer | Cathode Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| PTB7-Th:PC₇₁BM | Bare Al | 0.710 | 14.66 | 51 | 5.37 |
| QPhPBr / Al | 0.815 | 16.78 | 67 | 9.18 | |
| N719:QPhPBr / Al | - | - | - | 9.83 | |
| PBDTTT-CT:PC₇₁BM | Bare Al | - | - | - | 4.75 |
| QPhPBr / Al | - | - | - | 8.42 | |
| N719:QPhPBr / Al | - | - | - | 8.69 | |
| PBDB-T:ITIC | Bare Al | - | - | - | 7.37 |
| QPhPBr / Al | - | - | - | 11.08 | |
| N719:QPhPBr / Al | - | - | - | 11.61 |
Data compiled from studies on various polymer solar cell configurations. ox.ac.uk
Table of Mentioned Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | QPhPBr / (C₆H₅)₄PBr |
| Aluminum | Al |
| N719 Dye | - |
| PTB7-Th | - |
| PBDTTT-CT | - |
| PBDB-T | - |
| bohrium.combohrium.com-Phenyl-C₇₁-butyric acid methyl ester | PC₇₁BM |
| ITIC | - |
Studies on Cellular Processes and Membrane Transport Mechanisms
The ability of the tetraphenylphosphonium (TPP+) cation to permeate cell membranes has established it as a key tool for investigating cellular processes and transport phenomena. chemimpex.com Its lipophilic and cationic characteristics enable it to move across the lipid bilayers of cell and organelle membranes. nih.gov This property is leveraged in studies of membrane transport mechanisms, providing insights into cellular functions and potential therapeutic targets. chemimpex.com The bacterial cytoplasmic membrane, which serves as a selective permeability barrier and is crucial for energy conservation and transport, is a primary site of action for antimicrobial agents like TPP+. nih.gov The interaction of TPPB with these membranes can lead to depolarization and impaired function. nih.gov
The TPP+ cation is widely used to probe mitochondrial function. chemimpex.comsmolecule.com Mitochondria maintain a significant negative membrane potential, which is the driving force for ATP synthesis. pnas.org Due to its positive charge and lipophilic nature, TPP+ accumulates within the mitochondrial matrix. nih.govontosight.ainih.gov This accumulation makes it a valuable tool for measuring mitochondrial membrane potential. ontosight.ai
Table 1: Mitochondrial Membrane Potential in Rat Hepatocytes
This table displays the measured mitochondrial membrane potential in hepatocytes from young and old rats, as determined by using radioactive this compound. The data highlights a significant decline in membrane potential in the largest subpopulation of cells from old rats compared to young rats.
| Cell Type | Mitochondrial Membrane Potential (mV) |
| Young Rat Hepatocytes | -154 mV |
| Old Rat Hepatocytes (Largest Subpopulation) | -70 mV |
| Old Rat Hepatocytes (Subpopulation 2) | -93 mV |
| Old Rat Hepatocytes (Subpopulation 3) | -154 mV |
The selective permeation of TPP+ across biological membranes is a cornerstone of its utility in research. chemimpex.com Its lipophilic character allows for easy transport through the lipid bilayer, while its cationic nature drives its accumulation in response to negative membrane potentials, particularly within mitochondria. nih.gov This mechanism allows TPP+ to pass through the plasma membrane of mammalian cells and accumulate in the cytoplasm and organelles. nih.gov The process is described as a non-mediated uptake, as demonstrated in studies with the yeast Candida albicans, where the initial influx was found to be linear over a wide range of TPP+ concentrations. nih.gov This predictable permeation has made TPP+ and its derivatives useful probes for assessing the permeability of various cell membranes, including those of yeast and bacteria. nih.govresearchgate.net
Potential in Drug Delivery Systems
The unique ability of this compound to selectively cross biological membranes and accumulate within mitochondria has opened avenues for its use in drug delivery systems. chemimpex.com By attaching a bioactive compound to a lipophilic cation like TPP+, its uptake into mitochondria can be significantly improved. nih.gov This strategy is particularly promising for delivering therapeutic agents directly to the mitochondria, which are implicated in numerous diseases. The accumulation of these TPP+-conjugated drugs within the mitochondria is driven by the organelle's membrane potential. nih.gov Furthermore, research has shown that TPPB can inhibit drug transporters like P-glycoprotein, which are responsible for pumping drugs out of cells, potentially enhancing the efficacy of co-administered therapeutic agents. biosynth.com
Applications in Cellular Imaging
This compound and its derivatives serve as valuable molecular probes in cellular imaging. chemimpex.comaablocks.com Its accumulation in mitochondria allows for the visualization and quantification of mitochondrial membrane potential. ontosight.ai For example, a radiolabeled version, ¹⁸F-fluorobenzyl triphenyl phosphonium, has been characterized as a PET imaging compound for myocardium. nih.gov
In addition to radionuclide imaging, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has been employed to screen and characterize phosphonium cations for their ability to accumulate in cells without the need for radiolabeling. nih.gov Studies using this technique have successfully quantified the uptake of TPP+ in C6 cells, validating MALDI-TOF-MS as a high-sensitivity method for screening molecular imaging probes. nih.gov These imaging applications are crucial for studying conditions associated with mitochondrial dysfunction. nih.gov
Anti-Biofilm Effects of Quaternary Phosphonium Salts, Including this compound
Bacterial biofilms are organized communities of bacteria encased in a self-produced polymeric matrix, which protects them from antibiotics and host immune responses. nih.govresearchgate.net Quaternary phosphonium salts (QPS), including TPPB, have demonstrated promising anti-biofilm effects. nih.govnih.gov The mechanism of action involves disrupting the bacterial cell membrane. nih.gov Efflux pumps in bacteria are known to export substances like tetraphenylphosphonium, but QPS can still exert their effects. d-nb.infonih.govscispace.com Studies have shown that QPS are effective against biofilms of various pathogens, including multidrug-resistant strains. nih.govnih.gov For instance, TPPB has been evaluated for its effect on Staphylococcus pseudintermedius, where it was used to assess the role of efflux pumps in biocide resistance. researchgate.net
Quaternary ammonium (B1175870) compounds (QACs) have long been used as disinfectants and have shown anti-biofilm capabilities. nih.govnih.gov However, their extensive use has led to the emergence of bacterial resistance. nih.govnih.gov Quaternary phosphonium salts (QPS) are emerging as a promising alternative. nih.govacs.org
Research comparing the two classes of compounds has shown that QPS, such as triphenyl alkyl phosphonium derivatives, exhibit potent biocidal and anti-biofilm effects, sometimes superior to commercially available QACs. nih.govacs.org While the biocidal activity of QACs is often dependent on the alkyl chain length and varies between Gram-positive and Gram-negative bacteria, QPS have shown broad-spectrum activity. nih.gov The shift from ammonium to phosphonium salts represents a strategic approach to developing next-generation agents to combat biofilm-related infections. nih.govresearchgate.netnih.gov
Table 2: Comparison of Antimicrobial Agent Classes
This table provides a general comparison between Quaternary Ammonium Compounds (QACs) and Quaternary Phosphonium Salts (QPS) based on their use as anti-biofilm agents.
| Feature | Quaternary Ammonium Compounds (QACs) | Quaternary Phosphonium Salts (QPS) |
| Primary Use | Disinfectants, antiseptics. nih.govmdpi.com | Emerging anti-biofilm agents, synthetic intermediates. nih.govnih.gov |
| Mechanism | Membrane disruption. nih.gov | Membrane disruption. nih.gov |
| Resistance | Emerging and increasing resistance reported. nih.govnih.gov | Considered a promising strategy to overcome QAC resistance. nih.govnih.gov |
| Efficacy | Effective, but resistance is a growing concern. nih.gov | Shows promising, sometimes superior, anti-biofilm effects. nih.govacs.org |
Molecular Structure and Antibacterial Activity Correlations
The core of TPP's antibacterial action lies in its quaternary phosphonium cation. tandfonline.comnih.gov This positively charged center is electrostatically attracted to the negatively charged components of bacterial cell membranes. nih.gov This initial interaction is a critical step that precedes membrane disruption. The four phenyl groups of TPP contribute to its lipophilic character, facilitating its insertion into the lipid bilayer of the bacterial cell membrane. biosynth.com This disruption of the membrane's integrity leads to leakage of essential intracellular components and ultimately, cell death. kpfu.ruoup.com
Research into various quaternary phosphonium salts (QPS) has revealed distinct structure-activity relationships. The nature of the groups attached to the phosphorus atom significantly impacts the compound's antibacterial potency and spectrum.
Influence of Alkyl Chain Length
Studies on a series of alkyl-triphenylphosphonium salts have demonstrated a clear correlation between the length of the alkyl chain and antibacterial activity. mdpi.com Generally, there is an optimal alkyl chain length that provides the most potent antibacterial effect.
For instance, in one study, alkyl-triphenylphosphonium salts with alkyl chains between C10 and C16 exhibited the highest antibacterial activity. rsc.org Specifically, against Staphylococcus aureus, optimal activity was observed for chain lengths between C10 and C14. mdpi.com This is attributed to a balance between the compound's water solubility and its lipophilicity, which governs its ability to interact with and penetrate the bacterial cell membrane. Alkyl chains that are too short may not effectively partition into the lipid bilayer, while excessively long chains can lead to decreased water solubility, hindering their transport to the bacterial cells.
Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of Alkyl-Triphenylphosphonium Salts
| Alkyl Chain Length | Antibacterial Activity (IC50 in µM) |
|---|---|
| C10 - C16 | 0.7 - 18 |
| C13 - C15 | 1 - 50 (Optimal for fungi) |
Data sourced from a study on triphenylphosphonium salts. rsc.org
Impact of Different Cationic Heads
The nature of the cationic headgroup also plays a crucial role. While both quaternary ammonium salts (QAS) and quaternary phosphonium salts (QPS) exhibit antibacterial properties, QPS often show enhanced activity, particularly against certain bacterial strains. nih.govkpfu.ru The larger size and different electronic properties of the phosphorus atom compared to the nitrogen atom in QAS can influence how the molecule interacts with the bacterial membrane. nih.gov
For example, a study comparing pyridoxine (B80251) derivatives of QAS and QPS found that the bis-phosphonium salt was effective against Escherichia coli, while the corresponding ammonium salt was not. kpfu.ru This suggests that the phosphonium headgroup may have a distinct mechanism of interaction with the cell envelope of Gram-negative bacteria.
Role of Aromatic and Heterocyclic Moieties
The incorporation of different aromatic and heterocyclic structures into the phosphonium salt can also modulate antibacterial activity. Arylmethyl triphenylphosphonium salts have shown inhibitory effects against Staphylococcus and Bacillus species. kpfu.ru Furthermore, quinoline-based QPS have demonstrated higher antibacterial activity compared to those based on pyrazine (B50134) or quinoxaline. rsc.org This highlights the importance of the specific heterocyclic system in determining the biological efficacy.
Table 2: Antibacterial Activity of Heterocyclic Quaternary Phosphonium Compounds
| Heterocyclic Base | Relative Antibacterial Activity |
|---|---|
| Pyrazine | + |
| Quinoxaline | ++ |
| Quinoline | +++ |
This table provides a qualitative comparison based on research findings. rsc.org
Influence on Efflux Pumps
An important aspect of the antibacterial activity of TPP and its derivatives is their interaction with bacterial efflux pumps. Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance. journalagent.commdpi.com TPP is a known substrate for some of these pumps, such as the NorA efflux pump in Staphylococcus aureus. journalagent.comnih.gov
This interaction can have a dual effect. On one hand, the bacteria can develop resistance by actively pumping out the phosphonium salt. On the other hand, TPP can act as a competitive inhibitor of these pumps, thereby potentiating the effect of other antibiotics that are also substrates for the same pump. frontiersin.org For instance, the presence of TPP has been shown to increase the susceptibility of bacteria to certain antibiotics by interfering with their efflux. biosynth.com
Summary
Catalytic Synthetic Pathways of Tetraphenylphosphonium Bromide
Catalytic methods, particularly those employing nickel salts, are prominent for their efficiency in synthesizing this compound from triphenylphosphine (B44618) and an aryl halide.
P(C₆H₅)₃ + C₆H₅Br → [P(C₆H₅)₄]Br (in the presence of a Ni catalyst) atamanchemicals.comatamanchemicals.com
The yield of this compound via catalytic synthesis is highly dependent on the optimization of key reaction parameters, including temperature, solvent, and reaction duration. researchgate.netsioc-journal.cn
Temperature: The reaction requires high temperatures, typically ranging from 160°C to 260°C. google.com Studies have shown that adjusting the temperature within this range can significantly impact the product yield. For instance, one process conducted at 220°C resulted in a 76% yield, while another at 240°C achieved a higher yield of 91%. google.com
Solvent: The choice of solvent is crucial for reaction efficiency and environmental considerations. While some methods use bromobenzene (B47551) in excess to act as the solvent, other research has focused on using less harmful solvents. google.com A notable example is the use of n-octanol, a more environmentally friendly solvent, which allowed the reaction to proceed at 195°C for 6 hours, resulting in a high yield of 89%. researchgate.netsioc-journal.cnresearchgate.net
Reaction Time: The duration of the reaction is another critical factor. In the n-octanol solvent system, a reaction time of 6 hours was found to be optimal. researchgate.netresearchgate.net In non-solvent methods, reaction times can vary, with examples showing durations from 4-6 hours to 10-12 hours, depending on the specific temperature and catalyst composition used. google.com
The following interactive table summarizes research findings on the optimization of reaction parameters for the synthesis of this compound.
| Temperature (°C) | Solvent | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| 195 | n-Octanol | Nickelous Chloride | 6 | 89 | researchgate.net, sioc-journal.cn, researchgate.net |
| 220 | None (Bromobenzene as reactant/solvent) | Nickelous Chloride, Zinc Chloride | 4-6 | 76 | google.com |
| 240 | None (Bromobenzene as reactant/solvent) | Nickelous Chloride, Zinc Chloride | 10-12 | 91 | google.com |
Alternative Synthetic Routes to this compound
Beyond nickel-catalyzed reactions, several other synthetic strategies have been developed to produce this compound.
A well-established method for preparing triphenylphosphine, which can be extended to synthesize the phosphonium (B103445) salt, involves the reaction of phosphorus trichloride (B1173362) with a Grignard reagent, specifically phenylmagnesium bromide. atamanchemicals.comatamanchemicals.com This route can be adapted into a one-pot synthesis for this compound by allowing phosphorus trichloride to react with phenylmagnesium bromide, and then passing dry oxygen through the reaction mixture. tue.nlacs.org The synthesis is thought to proceed through the in-situ formation of triphenylphosphine oxide, which then reacts with additional phenylmagnesium bromide. wikipedia.orgchemeurope.com The resulting intermediate is then treated with hydrobromic acid (HBr) to yield the final product. tue.nlwikipedia.orgchemeurope.com
The proposed steps are:
PCl₃ + 3 C₆H₅MgBr → P(C₆H₅)₃ + 3 MgBrCl
2 P(C₆H₅)₃ + O₂ → 2 OP(C₆H₅)₃
OP(C₆H₅)₃ + C₆H₅MgBr → [(C₆H₅)₄P]OMgBr
[(C₆H₅)₄P]OMgBr + HBr → [(C₆H₅)₄P]Br + "Mg(OH)Br" wikipedia.orgchemeurope.com
This compound can be synthesized through a straightforward acid-base neutralization reaction. This method involves treating Tetraphenylphosphonium hydroxide (B78521) with hydrobromic acid. The hydroxide anion is neutralized by the acid, forming water and the desired bromide salt. The product can then be purified by recrystallization.
The reaction is as follows: [(C₆H₅)₄P]OH + HBr → [(C₆H₅)₄P]Br + H₂O
An analogous catalytic route to the one using bromobenzene involves the high-temperature reaction of triphenylphosphine with chlorobenzene. wikipedia.orgchemeurope.com This reaction also requires a catalyst, such as a nickel salt, to proceed effectively. wikipedia.orgchemeurope.com While this method directly produces Tetraphenylphosphonium chloride, the underlying principle of catalyzed aryl halide quaternization is the same. To obtain the bromide salt from this route, an additional ion exchange step would be necessary.
Purification and Characterization of Synthesized this compound
Following its synthesis, this compound typically requires purification to remove unreacted starting materials, catalyst residues, and byproducts. A common purification method involves recrystallization. The crude product can be dissolved in a suitable solvent, such as water or a mixture of organic solvents like dichloromethane (B109758) and n-hexane, followed by cooling or solvent evaporation to induce crystallization. mdpi.comresearchgate.net For instance, large single crystals of TPPB dihydrate have been successfully grown from an aqueous solution using a slow temperature-lowering method. mdpi.comresearchgate.net The solubility of TPPB in water increases significantly with temperature, making this a viable purification technique. mdpi.com Another purification step, particularly after a non-solvent synthesis, involves washing the crude product with water to remove water-soluble impurities before recrystallization. google.com
The characterization of purified this compound is crucial to confirm its identity, purity, and structural integrity. Several analytical techniques are employed for this purpose:
X-ray Diffraction (XRD): Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of the TPPB molecule, including bond lengths and angles. mdpi.com It can also identify the crystalline phase and the presence of any solvated molecules. For example, XRD analysis has revealed that TPPB can crystallize with molecules of the solvent, such as dichloromethane, incorporated into its crystal lattice. mdpi.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for characterizing organophosphorus compounds. tandfonline.com The chemical shift of the phosphorus-31 nucleus provides information about its chemical environment, confirming the formation of the phosphonium salt. ¹H and ¹³C NMR spectroscopy are also used to confirm the presence and arrangement of the phenyl groups.
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrations of the chemical bonds within the TPPB molecule, providing further evidence of its structure.
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of TPPB. mdpi.com TGA can determine the decomposition temperature and identify the loss of any solvated molecules, such as water. mdpi.com DSC can determine the melting point of the compound. mdpi.com For TPPB dihydrate, TGA shows a weight loss corresponding to two water molecules at around 68°C, with a melting point of 300°C and decomposition occurring at 435°C. mdpi.com
The following table summarizes the key characterization data for this compound:
| Analytical Technique | Observed Property | Significance |
| X-ray Diffraction | Crystal structure, unit cell dimensions | Confirms molecular structure and packing in the solid state. mdpi.com |
| ³¹P NMR Spectroscopy | Chemical shift | Confirms the formation of the phosphonium cation. tandfonline.com |
| ¹H and ¹³C NMR | Chemical shifts and coupling constants | Confirms the structure of the phenyl groups. |
| Infrared Spectroscopy | Vibrational frequencies | Identifies characteristic functional groups. |
| Thermal Analysis (TGA/DSC) | Melting point, decomposition temperature | Determines thermal stability. mdpi.com |
Electrochemical Investigations of Tetraphenylphosphonium Bromide
Electrochemical Properties and Behavior
Tetraphenylphosphonium (B101447) bromide is frequently utilized as a supporting electrolyte in non-aqueous electrochemistry. chemicalbook.com Its primary role is to provide conductivity to the solution while remaining electrochemically inert within the potential window of interest. The large size and delocalized charge of the tetraphenylphosphonium cation (TPP⁺) contribute to its stability and solubility in various organic solvents. chemimpex.com
The electrochemical behavior of TPPB is characterized by its reduction at highly negative potentials. Studies on the electrochemical reduction of phosphonium (B103445) cations have been conducted to understand their stability limits as electrolytes. acs.org In many applications, such as the study of fullerene reduction, TPPB is chosen because it does not interfere with the electrochemical processes of the analyte. chemicalbook.comutexas.edu For instance, in solvents like 1,2-dichlorobenzene, TPPB allows for the clear observation of the stepwise reduction of fullerenes. psu.edu Its unique electrochemical properties also make it a candidate for developing new materials for batteries and sensors. chemimpex.com
Applications in Sensor Development
The distinct electrochemical and physical properties of tetraphenylphosphonium bromide have led to its use in the development of various sensors. chemimpex.com A significant application lies in its function as a mitochondrial voltage sensor. Lipophilic cations like the tetraphenylphosphonium ion can penetrate mitochondrial membranes and accumulate in response to the negative inner-transmembrane potential. nih.govfrontiersin.org This property has been harnessed to create radiolabeled TPP derivatives for positron emission tomography (PET) imaging to assess myocardial health, as the mitochondrial membrane potential is a key indicator of cardiomyocyte viability. nih.govfrontiersin.org
In the broader field of electrochemical sensors, phosphonium salts are employed to create new materials with specific sensing capabilities. chemimpex.commdpi.com For example, TPPB has been investigated as a cathode buffer layer material in polymer solar cells to modulate the work function of the electrode, a principle that is fundamental to the operation of many electronic sensors. acs.org Furthermore, its role as a scaffolding or linker molecule has been explored in the assembly of nanomaterials, such as single-walled carbon nanotubes, for fabricating chemiresistor devices for gas and vapor detection. uwa.edu.au
Corrosion Inhibition Quantified by Electrochemical Techniques
This compound has been identified as an effective corrosion inhibitor for various metals in acidic environments. Its performance is typically quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.netrsc.org These methods provide detailed insights into the mechanism of inhibition.
Studies have shown that TPPB and its derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netorientjchem.org The inhibition occurs through the adsorption of the tetraphenylphosphonium cation onto the metal surface, forming a protective layer that blocks active sites. researchgate.netorientjchem.org The efficiency of this inhibition increases with the concentration of the inhibitor. For instance, research on iron in 1 M HCl showed that tetraphenylphosphonium chloride, a closely related salt, provides significant protection. researchgate.net Another study on mild steel in 0.5 M H₂SO₄ using a different phosphonium bromide salt reported inhibition efficiencies reaching approximately 98% at a concentration of 10⁻² M. rsc.org The superiority of iodide-containing phosphonium salts over bromide and chloride counterparts has also been noted, suggesting a synergistic effect between the cation and the halide anion. orientjchem.org
The table below summarizes findings from electrochemical studies on the corrosion inhibition efficiency of tetraphenylphosphonium salts.
| Metal | Corrosive Medium | Inhibitor | Technique | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Iron | 1 M HCl | Tetraphenylphosphonium Chloride | Potentiodynamic Polarization, EIS | Not specified, but effective | researchgate.net |
| Mild Steel | 0.5 M H₂SO₄ | (4-ethoxybenzyl)-triphenylphosphonium bromide | Potentiodynamic Polarization, EIS | ~98% | rsc.org |
| Carbon Steel | Acid Media | Tetraphenylphosphonium Iodide | Potentiodynamic Polarization | 86.48% | orientjchem.org |
Electrocrystallization Phenomena
A notable electrochemical application of this compound is in the electrocrystallization of fullerene salts. This process allows for the synthesis of high-quality single crystals of fulleride compounds.
Electrochemical reduction of fullerenes like C₆₀ and C₇₀ in the presence of this compound leads to the formation of crystalline double salts with the general formula (TPP⁺)₂(Cₙ⁻)(Br⁻). psu.edursc.org This process, known as electrocrystallization, occurs when the fullerene molecule accepts an electron at the electrode surface to form a fulleride anion, which then precipitates with the TPP⁺ cation and the bromide anion from the electrolyte. utexas.edu The resulting solids are mixed salts that incorporate both the cation and anion from the supporting electrolyte into the crystal lattice. utexas.eduescholarship.org This method has been successfully used to grow single crystals of these fulleride double salts with dimensions suitable for detailed structural analysis, such as X-ray diffraction. psu.edursc.org
The formation of these fulleride double salts follows a dissolution-precipitation mechanism. psu.edursc.org Initially, the electrochemically generated fulleride anion dissolves in the solvent (e.g., 1,2-dichlorobenzene). As its concentration increases near the electrode surface, the solution becomes highly supersaturated because the resulting double salt has very low solubility. psu.edu This high level of supersaturation, estimated to be a factor of 100 or more over the equilibrium solubility, drives the nucleation and subsequent growth of the solid crystalline phase on the electrode. psu.edu By controlling the electrochemical conditions, such as applying a constant potential, it is possible to grow large, well-defined single crystals with face dimensions of at least 400 µm. psu.edursc.org Studies on the crystal growth of TPPB itself have shown its ability to form large single crystals from aqueous and organic solutions, a property that facilitates its role in the electrocrystallization of complex salts. mdpi.comresearchgate.net
Electrocrystallization serves not only as a method for synthesis and purification but also as a technique to selectively generate and study various reduced states of fullerenes. psu.edursc.org The reduction of fullerenes is a stepwise process, where multiple electrons can be added sequentially to the molecule. utexas.edu By setting the electrode potential to the appropriate value, one can control the generation of specific fulleride anions (e.g., C₆₀⁻, C₆₀²⁻). google.com The electrocrystallization method effectively captures the one-electron reduction product (C₆₀⁻) as a stable, solid double salt. psu.edu Furthermore, once the fulleride salt is deposited on the electrode, it is possible to electrochemically drive the release of either the neutral fullerene or more highly reduced anions back into a solution that is initially free of those species, providing a controlled flux of these reactive molecules for further study. psu.edursc.org
Electrochemical Reduction of Phosphonium Cations
The electrochemical reduction of phosphonium cations, including the tetraphenylphosphonium ([P(C₆H₅)₄]⁺) cation, has been a subject of scientific inquiry, particularly concerning the mechanisms and products of this process in various media. The reduction of these salts typically involves the transfer of an electron to the phosphonium cation, leading to the formation of a phosphoranyl radical. The stability and subsequent reaction pathways of this radical are influenced by the surrounding chemical environment, such as the solvent and the presence of proton donors.
Research into the electrochemical behavior of onium salts, including phosphonium salts, at mercury electrodes has provided insights into their reduction mechanisms. acs.org Studies in media with low proton availability are particularly significant, as the absence of protons can alter the fate of the initially formed radical species. acs.org In such conditions, the reduction process can lead to different products compared to environments where protons are readily available to react with the intermediates.
In the context of its electrochemical properties, the tetraphenylphosphonium cation exhibits a single reduction potential at a significantly negative value. This indicates a high resistance to reduction. The specific potential can be influenced by the experimental conditions, including the solvent system and the reference electrode used.
| Cation | Reduction Potential (V vs. Fc/Fc⁺) |
| Tetraphenylphosphonium (PPh₄⁺) | -3.25 |
This table presents the reported reduction potential for the tetraphenylphosphonium cation against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. rsc.org
The electrochemical reduction of phosphonium salts can also be utilized in synthetic organic chemistry. For instance, the electroreduction of a phosphonium salt in the presence of a ketone as the solvent can directly yield an olefin, bypassing the need for a strong base typically required for the generation of a Wittig reagent. researchgate.net This demonstrates a practical application of the electrochemical properties of these cations.
Furthermore, the electrochemical reduction of substituted (alkylamino)phosphonium salts has been shown to generate iminophosphoranes and phosphorus ylides. jst.go.jp These reactive intermediates can then participate in subsequent reactions, such as the Aza-Wittig and Wittig-type reactions, to form various organic products. jst.go.jp
The study of the electrochemical reduction of this compound has also been relevant in the context of its use as a supporting electrolyte and in the electrocrystallization of other compounds, such as fulleride salts. psu.edu In these applications, the electrochemical stability of the tetraphenylphosphonium cation at less negative potentials is crucial.
Environmental and Radiochemical Fate Studies
Application in Technetium Removal from Radioactive Waste Streams
TPPB is employed to remove the long-lived and highly mobile radionuclide, technetium-99 (B83966) (⁹⁹Tc), from certain radioactive waste streams. nih.govdsa.no Technetium, in the form of the pertechnetate (B1241340) anion (TcO₄⁻), is problematic due to its high solubility in water, which facilitates its transport in the environment. dsa.noresearchgate.net The treatment of medium active concentrate (MAC) floc with TPPB is a method used to precipitate the pertechnetate, thereby preventing its discharge into the marine environment. researchgate.neteconference.io This process is a crucial step in preparing the waste for encapsulation in cement and subsequent storage in an underground repository. dsa.noeconference.io
The application of TPPB in waste treatment leads to the formation of an insoluble floc of tetraphenylphosphonium (B101447) technetate (TPPTcO₄). researchgate.neteconference.io When TPPB is added to the waste stream containing the pertechnetate anion, a precipitation reaction occurs, effectively sequestering the technetium into a solid phase. researchgate.net Initially, this process causes a significant reduction in the aqueous concentration of technetium. researchgate.neteconference.io The resulting floc, containing the now insoluble technetium, can then be separated from the liquid waste by processes such as ultrafiltration before being encapsulated in cementitious materials for long-term disposal. core.ac.ukeconference.io
Degradation Pathways of Tetraphenylphosphonium Bromide
While stable at neutral pH, this compound is susceptible to degradation under the conditions expected in a cementitious radioactive waste repository, which are characterized by high alkalinity and a radiation field. nih.govcore.ac.ukcambridge.org The primary degradation pathways are alkaline hydrolysis and radiolysis. nih.govcore.ac.ukresearchgate.net
Under the highly alkaline conditions (pH > 12.5) typical of cement pore water, TPPB undergoes degradation via an alkaline hydrolysis mechanism. nih.govcore.ac.uk This chemical decomposition process results in the formation of triphenylphosphine (B44618) oxide (TPPO) as the main identifiable product. nih.govcore.ac.ukresearchgate.net The reaction involves the nucleophilic attack of hydroxide (B78521) ions on the phosphorus atom of the tetraphenylphosphonium cation. psu.educas.cn
In the presence of ionizing radiation within a radioactive waste repository, TPPB can also degrade through radiolysis. nih.govcore.ac.uk This process is thought to involve the formation of a radical intermediate, which subsequently decomposes. core.ac.ukresearchgate.net The primary product of the radiolytic degradation of the tetraphenylphosphonium cation is triphenylphosphine (TPP). nih.govcore.ac.ukresearchgate.net
Kinetics of Degradation Processes
The kinetics of the alkaline hydrolysis of TPPB have been investigated to understand the rate at which it degrades and releases the sequestered technetium. nih.govcore.ac.uk Studies have shown that the rate of decomposition increases dramatically in the presence of aprotic solvents mixed with water and is influenced by temperature. psu.eduresearchgate.net For instance, the decomposition of tetraphenylphosphonium chloride, a similar salt, with sodium hydroxide in binary tetrahydrofuran-water systems shows a significant rate acceleration with increasing THF content. researchgate.net The thermal decomposition of free, molten TPPB has been observed to follow pseudo-zeroth-order kinetics. rsc.org The degradation of TPPB is a critical factor, as the release rate of technetium has been observed to be similar to the rate of TPPB degradation via alkaline hydrolysis. core.ac.uk After an initial period of precipitation, the solubility of TcO₄⁻ can increase over time, reaching the inventory concentration after several weeks as the TPPB degrades. researchgate.net
Table 1: Kinetic Parameters for Thermal Decomposition of this compound
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Eₐ) | 204 ± 16 | kJ mol⁻¹ |
| Enthalpy of Activation (ΔH*) | 206 ± 16 | kJ mol⁻¹ |
| Entropy of Activation (ΔS*) | -87 ± 25 | J K⁻¹ mol⁻¹ |
Source: Data derived from studies on unsupported, free TPPB. rsc.org
Impact of this compound and its Degradation Products on Radionuclide Solubility
Table 2: Investigated Radionuclides and TPPB Degradation Products
| TPPB/Degradation Product | Radionuclides Investigated for Solubility Effects |
|---|---|
| This compound (TPPB) | Europium, Iodine, Nickel, Technetium(VII), Uranium(VI) |
| Triphenylphosphine oxide (TPPO) | Europium, Iodine, Nickel, Technetium(VII), Uranium(VI) |
| Triphenylphosphine (TPP) | Europium, Iodine, Nickel, Technetium(VII), Uranium(VI) |
Source: nih.govcore.ac.uk
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of TPPB in solution. By analyzing the chemical shifts and coupling constants of different nuclei, detailed information about the chemical environment of the atoms within the molecule can be obtained.
In the ¹H NMR spectrum of tetraphenylphosphonium (B101447) bromide, the aromatic protons of the phenyl groups typically appear as a multiplet in the range of δ 7.5–7.8 ppm. The complex splitting pattern arises from the coupling of protons on the same and adjacent phenyl rings. The exact chemical shifts can be influenced by the solvent used. For instance, a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows the proton signals in a specific region. chemicalbook.com
Table 1: ¹H NMR Data for Tetraphenylphosphonium Bromide
| Proton Type | Chemical Shift (δ, ppm) | Solvent |
| Aromatic (C₆H₅) | 7.5 - 7.8 | CDCl₃ |
Data sourced from multiple references providing typical ranges.
The ¹³C NMR spectrum of TPPB provides information about the carbon skeleton of the tetraphenylphosphonium cation. The spectrum typically shows distinct signals for the different carbon atoms in the phenyl rings. The ipso-carbon (the carbon directly attached to the phosphorus atom) is observed at a distinct chemical shift compared to the ortho, meta, and para carbons. chemicalbook.comresearchgate.net
Table 2: ¹³C NMR Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Ipso | ~118 (doublet, ¹JPC) |
| Ortho | ~135 (doublet, ²JPC) |
| Meta | ~130 (doublet, ³JPC) |
| Para | ~134 (singlet) |
Note: The exact chemical shifts and coupling constants (J) can vary slightly depending on the solvent and experimental conditions. The values presented are approximate and illustrative.
³¹P NMR is particularly informative for phosphorus-containing compounds. For this compound, the ³¹P NMR spectrum exhibits a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is typically observed around δ 24 ppm when referenced to 85% phosphoric acid (H₃PO₄). spectrabase.com This characteristic shift is indicative of a tetracoordinate phosphonium (B103445) species. rsc.org Studies have reported this peak in various solvents, including deuterium (B1214612) oxide (D₂O). spectrabase.com
Table 3: ³¹P NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Standard | Solvent |
| ³¹P | ~24 | 85% H₃PO₄ | D₂O |
Data sourced from multiple references.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides insights into the functional groups and vibrational modes of TPPB.
FTIR spectroscopy of TPPB reveals characteristic absorption bands corresponding to the vibrations of the phenyl rings and the P-C bonds. rsc.org The spectra are often recorded using a KBr wafer or as a mull. nih.gov Key vibrational bands include those for C-H stretching, C=C aromatic ring stretching, and P-phenyl vibrations. researchgate.net The presence of water of hydration in some crystal forms of TPPB can be identified by broad O-H stretching bands. mdpi.comresearchgate.net
ATR-IR spectroscopy is a convenient technique for analyzing solid and liquid samples of TPPB without extensive sample preparation. nih.govpsu.edu This method provides similar information to traditional FTIR, revealing the characteristic vibrational modes of the tetraphenylphosphonium cation. researchgate.net ATR-IR has been employed to study the interactions of TPPB with solvents, such as dimethyl sulfoxide, by observing shifts in the solvent's vibrational bands. psu.edu It has also been used to study the absorption of gases like acetylene (B1199291) onto TPPB-based catalysts. researchgate.net
Table 4: Key Vibrational Modes of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | ~3050 | FTIR/Raman |
| Aromatic C=C Stretch | ~1585 | FTIR/Raman |
| P-Phenyl (P-C) Stretch | ~1100 | FTIR/Raman |
| Ring Breathing Mode | ~1000 | Raman |
Note: Wavenumbers are approximate and can vary based on the specific spectroscopic technique and sample state.
Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the symmetric vibrations of the non-polar phenyl rings. mdpi.comoptica.org Studies have shown that single crystals of TPPB exhibit strong Raman scattering, making it a material of interest for non-linear optics applications like Raman lasers. mdpi.comresearchgate.net
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction is a fundamental technique for determining the solid-state structure of crystalline materials like this compound.
For instance, analysis of this compound crystals reveals the tetrahedral geometry around the phosphorus atom. shu.ac.uk The structure of this compound can incorporate solvent molecules into its crystal lattice, forming solvates. mdpi.com
The crystal system and space group of this compound are dependent on the solvent used for crystallization, which can lead to the formation of different solvates.
Dichloromethane (B109758) Solvate (TPPB(CH₂Cl₂)) : When crystallized from a mixture of dichloromethane and n-hexane, this compound forms a solvated crystal that belongs to the monoclinic system with the P2₁/n space group . mdpi.comresearchgate.net
Dihydrate (TPPB(2H₂O)) : When crystallized from water or ethanol, it forms a dihydrate crystal. This form belongs to the orthorhombic system with the Pnma space group . mdpi.com
Reaction Product with Iodine Monobromide : The reaction of this compound with iodine monobromide yields tetraphenylphosphonium triiodotetrabromide, which crystallizes in the triclinic system with the P1̅ space group . acs.orgnih.gov
| Solvate/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| TPPB(CH₂Cl₂) | Monoclinic | P2₁/n | 10.3525(14) | 16.925(2) | 13.4858(17) | 90 | 95.727(2) | 90 | mdpi.comresearchgate.net |
| TPPB(2H₂O) | Orthorhombic | Pnma | 16.2842(10) | 10.8087(10) | 12.6638(12) | 90 | 90 | 90 | mdpi.com |
| [PPh₄][I₃Br₄] | Triclinic | P1̅ | 10.947(1) | 11.945(1) | 12.896(1) | 66.80(1) | 77.21(1) | 85.73(1) | acs.orgnih.gov |
This compound exhibits excellent crystallization properties from various solvents due to the Coulombic interactions between the cation and anion. mdpi.comresearchgate.net
Large, high-quality single crystals of TPPB(2H₂O) with dimensions up to 27 × 20 × 20 mm³ have been successfully grown from aqueous solutions using a slow temperature-lowering method. mdpi.comresearchgate.net The solubility and crystallization curves in water have been determined to optimize this process. mdpi.com Crystals grown from a mixture of dichloromethane and n-hexane by slow evaporation are of high quality but can be unstable and effloresce under ambient conditions. mdpi.comresearchgate.net In contrast, the dihydrate crystals are stable. researchgate.net
A seeded growth method in solution at room temperature has been developed to produce single-crystalline fibers of this compound with widths of 1 to 10 μm and lengths of several centimeters. acs.org This one-dimensional growth is initiated at a supersaturation of 13.4% and can be maintained up to 62.6%. acs.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Data for this compound is available in the NIST X-ray Photoelectron Spectroscopy Database. nist.govnist.gov
Furthermore, this compound has been proposed as a suitable solid energy calibration standard for phosphorus K-edge X-ray Absorption Spectroscopy (XAS) studies, highlighting its stability and reliability for such measurements. uiowa.edu XPS is also used to characterize materials where this compound is used as a component or precursor. rsc.orgresearchgate.net
Time-Resolved Photoluminescence (PL) Decay Curves
The study of time-resolved photoluminescence (PL) decay provides critical insights into the excited-state dynamics of this compound (Ph₄PBr). This compound is known to exhibit room-temperature phosphorescence (RTP), a phenomenon where emission occurs from a triplet excited state.
In its crystalline form, this compound displays a notable RTP quantum yield of 21.77%. uef.fi The photoluminescence of the tetraphenylphosphonium (Ph₄P⁺) cation in bromide-containing lattices is characterized by both fluorescence and phosphorescence. For instance, in (Ph₄P)₂ZnBr₄ crystals, the Ph₄P⁺ cation gives rise to fluorescence and phosphorescence peaks at approximately 345 nm and 510 nm, respectively. nih.gov
The phosphorescence lifetime of Ph₄PBr is observed to be shorter than that of its chloride analogue, tetraphenylphosphonium chloride (Ph₄PCl), although the bromide counterpart exhibits an enhanced RTP. uef.fi When incorporated into more complex hybrid materials, such as (Ph₄P)₂Cd₂Br₆, the resulting compound shows a significantly long RTP lifetime of 37.85 ms. It is noted that the lifetime of the metal-free Ph₄PBr is shorter than this value. uef.finih.gov The emission intensity of Ph₄PBr has been studied over a temperature range of 100–300 K. nih.gov
While specific decay curve data for pure this compound is not extensively detailed in the available literature, the general photophysical behavior of various phosphonium salts has been characterized, showing a wide range of lifetimes. At room temperature, these lifetimes can vary from 0.06 to 2443.39 microseconds, and at 77 K, the range is from 0.50 to 2663.17 microseconds. uef.fi In a study of different phosphonium salts, the lifetime of this compound at 77 K was noted to be shorter than that of some other salts in the series. uef.fi
The following table summarizes the reported photophysical properties related to this compound and its complexes.
Table 1: Photophysical Properties of this compound and Related Compounds
| Compound | Emission Type | Wavelength (nm) | Quantum Yield (%) | Lifetime | Conditions | Citation |
|---|---|---|---|---|---|---|
| This compound (Ph₄PBr) | RTP | - | 21.77 | Shorter than Ph₄PCl | Crystalline solid, Room Temp. | uef.fi |
| (Ph₄P)₂ZnBr₄ | Fluorescence (from Ph₄P⁺) | 345 | - | - | Crystal, Room Temp. | nih.gov |
| (Ph₄P)₂ZnBr₄ | Phosphorescence (from Ph₄P⁺) | 510 | - | - | Crystal, Room Temp. | nih.gov |
Analytical Chemistry Applications
Ion-Pairing Reagent in Chromatography
In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase systems, ionic or highly polar analytes often exhibit poor retention on non-polar stationary phases, leading to inadequate separation. Ion-pair chromatography addresses this challenge by introducing an ion-pairing reagent to the mobile phase. Tetraphenylphosphonium (B101447) bromide can serve as such a reagent.
The fundamental principle involves the formation of a neutral ion pair between the tetraphenylphosphonium (TPP⁺) cation and a negatively charged analyte. This newly formed, electrically neutral complex is more hydrophobic than the original analyte ion. Consequently, its affinity for the non-polar stationary phase increases, resulting in greater retention and improved chromatographic resolution. The selection of an appropriate ion-pairing agent is crucial for the successful application of this technique, and the purity of the reagent is of utmost importance to ensure reliable and sensitive analysis.
Spectrofluorometric Determination and Chemical Speciation
Tetraphenylphosphonium bromide is utilized as a fluorescent reagent in highly selective and cost-effective spectrofluorometric methods. These methods are particularly effective for determining trace concentrations of specific metal species in environmental samples.
Determination of Trace Concentrations of Chromium (III & VI)
A significant application of this compound is in the spectrofluorometric determination and chemical speciation of chromium (III) and chromium (VI) in water samples. researchgate.net The toxicity and environmental impact of chromium are highly dependent on its oxidation state, making speciation analysis essential. acs.org
The method is based on the fluorescence quenching of this compound. researchgate.net In an acidic medium (aqueous HCl), chromium (VI) exists as the halochromate anion (CrO₃Cl⁻). This anion forms an ion associate with the tetraphenylphosphonium cation, [TPP⁺ · CrO₃Cl⁻]. researchgate.netmdpi.com The fluorescence intensity of TPP⁺Br⁻ decreases in a linear fashion as the concentration of chromium (VI) increases. researchgate.net This relationship allows for the quantification of Cr(VI). To determine chromium (III), it is first oxidized to chromium (VI) using hydrogen peroxide (H₂O₂) in an alkaline solution, and then the same analytical procedure is followed. researchgate.netacs.org This allows for the determination of total chromium, and by subtracting the Cr(VI) concentration, the Cr(III) concentration can be calculated. researchgate.netacs.org
The method has been successfully applied to the analysis of chromium in certified reference materials and various water samples, showing results comparable to those obtained with inductively coupled plasma-mass spectrometry (ICP-MS). researchgate.net
Solvent Extraction of Ion Associates
The spectrofluorometric method for chromium determination relies on the solvent extraction of the ion associate formed. researchgate.net The ion associate, [TPP⁺ · CrO₃Cl⁻], is extracted from the aqueous phase into an immiscible organic solvent, typically chloroform (B151607). researchgate.netacs.org The fluorescence of the this compound in the chloroform layer is then measured at an excitation/emission wavelength of 242/305 nm. researchgate.net This extraction step serves to both concentrate the analyte and separate it from potential interfering species in the original sample matrix, thereby enhancing the selectivity and sensitivity of the analysis.
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 1-114 µg L⁻¹ | researchgate.net |
| Limit of Detection (LOD) | 0.43 µg L⁻¹ | researchgate.net |
| Limit of Quantification (LOQ) | 1.42 µg L⁻¹ | researchgate.net |
| Excitation Wavelength (λex) | 242 nm | researchgate.net |
| Emission Wavelength (λem) | 305 nm | researchgate.net |
Reagent for Spectrophotometric Analysis
This compound is also employed as an ion-pair reagent in extractive spectrophotometric methods for the chemical speciation of chromium (III) and (VI). acs.org This technique provides a simple and accurate alternative to other analytical methods.
The method involves the formation of a complex ion-associate between the chlorochromate (CrO₃Cl⁻) anion and the tetraphenylphosphonium (TPP⁺) cation in a highly acidic environment (pH ≤ 0). acs.org This ion-associate is then extracted into chloroform. The absorbance of the resulting complex in the chloroform layer is measured directly via spectrophotometry at a wavelength of 355 nm. acs.org The concentration of chromium (VI) is determined based on Beer-Lambert's law. Similar to the spectrofluorometric method, chromium (III) can be determined after its oxidation to chromate. acs.org This procedure has been successfully used to analyze chromium content in industrial wastewater from electroplating plants. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Wavelength of Max. Absorbance (λmax) | 355 nm | acs.org |
| Extraction Solvent | Chloroform | acs.org |
| Aqueous Phase Acidity | pH ≤ 0 | acs.org |
| Application | Industrial Wastewater | acs.org |
Use in Sequential Injection Analysis
Sequential Injection Analysis (SIA) is a versatile and automated flow analysis technique known for its mechanical simplicity and ability to handle complex analytical procedures. The technique involves the sequential aspiration of precise volumes of sample and reagents into a holding coil, after which the stacked zones are propelled to a detector where the reaction product is measured. While the analytical methods described previously, such as the extractive spectrophotometric determination of chromium, are amenable to automation, specific applications of this compound as a primary reagent within a dedicated Sequential Injection Analysis system are not widely documented in the reviewed scientific literature.
Interactions and Phase Behavior in Solution
Effect of Tetraphenylphosphonium (B101447) Salts on Mutual Solubility in Binary Mixtures
The introduction of tetraphenylphosphonium salts into binary solvent mixtures, particularly those consisting of water and an organic solvent, significantly influences their phase behavior by altering their mutual solubility. These salts are classified as "antagonistic" or "inversely antagonistic" because they are composed of a hydrophobic cation (tetraphenylphosphonium, PPh₄⁺) and a hydrophilic anion (like a halide). researchgate.netuni-regensburg.de This dual nature leads to preferential solvation, where the cation is more soluble in the organic phase and the anion in the aqueous phase. researchgate.net
This selective solvation of ions at the interface between the two liquid phases leads to an increase in the mutual solubility of the water and the organic solvent. frontiersin.org Research on the effect of tetraphenylphosphonium chloride (PPh₄Cl) in a mixture of deuterated water (D₂O) and 3-methylpyridine (B133936) (3MP) demonstrated this phenomenon. researchgate.netfrontiersin.org As the concentration of PPh₄Cl was increased, the two-phase region of the mixture was observed to shrink. researchgate.net This behavior is characteristic of antagonistic salts, which act similarly to surfactants by reducing the immiscibility of the two phases. frontiersin.org The general tendency for these salts to increase mutual solubility has also been noted in other water/organic solvent systems. frontiersin.org For instance, studies on mixtures such as water/3MP/sodium tetraphenylborate (B1193919) (NaBPh₄) and water/2,6-dimethylpyridine (B142122)/NaBPh₄ show a similar shrinking of the two-phase region. frontiersin.org
The table below summarizes the observed effects of adding tetraphenylphosphonium salts to binary mixtures.
| System | Salt Added | Observed Effect on Phase Behavior | Reference |
| Deuterated Water (D₂O) / 3-Methylpyridine (3MP) | Tetraphenylphosphonium chloride (PPh₄Cl) | Shrinking of the two-phase region; increased mutual solubility. | researchgate.netfrontiersin.org |
| Water / 2-methoxyethanol | Tetraphenylphosphonium bromide (Ph₄PBr) | Salt found to be associated into ion pairs; thermodynamic properties studied. | rsc.org |
Induction of Charge Density Wave Structures
The addition of tetraphenylphosphonium salts to certain binary liquid mixtures can lead to the formation of ordered, periodic structures on a nanoscale, known as charge density wave (CDW) structures. researchgate.net A CDW is a coupled modulation of both charge density and composition, arising from the strong interplay between the critical fluctuations of the solvent mixture and the preferential solvation of the ions. researchgate.net
In a study involving a binary mixture of deuterated water (D₂O) and 3-methylpyridine (3MP), the addition of tetraphenylphosphonium chloride (PPh₄Cl) was shown to induce a CDW structure, as revealed by small-angle neutron scattering (SANS). researchgate.net This formation of a periodic structure occurs as the salt concentration increases. researchgate.net The underlying mechanism involves the preferential solvation of the PPh₄⁺ cation by the organic 3MP molecules and the Na⁺ ion by the D₂O molecules, leading to a microphase separation. uni-regensburg.de The electrostatic interactions between these neighboring micro-separated domains stabilize the periodic structure. uni-regensburg.de
It was noted that while PPh₄Cl does induce these structures, the concentration range over which they exist is narrower compared to that observed with a "normally antagonistic" salt like sodium tetraphenylborate (NaBPh₄). researchgate.net Furthermore, unlike NaBPh₄ which can induce highly ordered lamellar structures, no such ordered lamellae were observed in the study with PPh₄Cl. researchgate.netuni-regensburg.de The regularity and type of the induced structure appear to depend on factors such as the specific salt used, the size difference between the ions, and their interactions with the solvents. uni-regensburg.de
| Salt Type | Example Salt | Binary Mixture | Induced Structure | Key Findings | Reference |
| Inversely Antagonistic | Tetraphenylphosphonium chloride (PPh₄Cl) | D₂O / 3-Methylpyridine | Charge Density Wave (CDW) | Induces a periodic structure over a narrow concentration range. No ordered lamellar structure observed. | researchgate.netuni-regensburg.de |
| Normally Antagonistic | Sodium tetraphenylborate (NaBPh₄) | D₂O / 3-Methylpyridine | Charge Density Wave (CDW), Lamellar Structures | Induces periodic structures over a wider concentration range. Can form highly ordered lamellar phases. | researchgate.netfrontiersin.org |
Interfacial Tension and Phase Transition Phenomena
A key consequence of adding tetraphenylphosphonium salts to a binary mixture of immiscible or partially miscible liquids, such as water and oil, is the significant reduction of interfacial tension. researchgate.netfrontiersin.org The antagonistic nature of the salt, with its hydrophilic anion and hydrophobic PPh₄⁺ cation, causes the ions to accumulate at the interface. frontiersin.org This distribution forms a large electric double layer at the boundary between the two solvents. frontiersin.org
The presence of these ions at the interface effectively lowers the energy cost associated with maintaining the boundary, thereby reducing the interfacial tension. frontiersin.org This effect has been demonstrated experimentally for antagonistic salts. researchgate.netfrontiersin.org If a sufficient amount of the salt is added, the interfacial tension can be reduced to the point where the interface disappears entirely, causing the two liquids to mix. researchgate.net This behavior highlights the role of antagonistic salts as surface-active agents, or surfactants. frontiersin.org
This reduction in interfacial tension is also the driving force behind the phase transitions that lead to the formation of ordered structures like lamellar phases. researchgate.netfrontiersin.org For example, in a mixture of deuterated water and 2,6-dimethylpyridine with sodium tetraphenylborate (NaBPh₄), a temperature-induced phase transition from a disordered state to an ordered lamellar phase was observed at a specific salt concentration and temperature. researchgate.net The membranes in these phases are assumed to be composed of the organic solvent and the hydrophobic ions. frontiersin.org
| Phenomenon | Effect of Antagonistic Salts (e.g., Tetraphenylphosphonium salts) | Underlying Mechanism | Consequence | Reference |
| Interfacial Tension | Decrease in tension between water and organic solvent phases. | Preferential solvation of ions leads to their accumulation at the interface, forming an electric double layer. | Increased miscibility; potential for complete mixing of phases at high salt concentrations. | researchgate.netfrontiersin.org |
| Phase Transition | Induction of ordered structures (e.g., lamellar phases). | Reduction in interfacial tension stabilizes the formation of micro-separated domains. | Transition from a disordered mixture to an ordered, structured phase (e.g., lamellar, sponge). | researchgate.netfrontiersin.org |
Future Research Directions and Emerging Applications
Advancements in Catalytic Efficiency and Selectivity
Tetraphenylphosphonium (B101447) bromide has long been recognized for its role as a phase-transfer catalyst, facilitating reactions between reactants in different phases. smolecule.com Future research is focused on enhancing its efficiency and selectivity in a variety of chemical transformations.
One promising area is in the synthesis of vinyl chloride monomer (VCM) through acetylene (B1199291) hydrochlorination. rsc.org TPPB-based catalysts are being developed as environmentally benign alternatives to the toxic mercuric chloride catalysts currently used in industry. rsc.orgmdpi.com Research has shown that a 15% TPPB catalyst supported on spherical activated carbon (SAC) can achieve an acetylene conversion of 97.1% with a selectivity for VCM exceeding 99.5%. rsc.org Future work will likely focus on optimizing catalyst loading and support materials to further improve activity and long-term stability. rsc.org
Another area of active research is the use of TPPB in palladium-catalyzed cross-coupling reactions, such as Heck and Suzuki reactions, which are fundamental in forming carbon-carbon bonds. smolecule.comresearchgate.net Researchers are exploring the use of TPPB intercalated in clay matrices with palladium chloride to create novel, reusable catalysts. researchgate.net These hybrid materials show promise for improving catalyst stability and recyclability, which are key for industrial applications.
Furthermore, TPPB is being investigated as a co-catalyst in oxidative N-heterocyclic carbene (NHC) catalysis for the direct transformation of aromatic aldehydes into phenyl esters. researchgate.net This method offers a mild, organocatalytic route to valuable ester compounds. researchgate.net Future studies will likely aim to expand the substrate scope and improve the yields of these reactions.
| Reaction | Catalyst System | Key Findings | Reference |
| Acetylene Hydrochlorination | 15% TPPB/SAC | 97.1% acetylene conversion, >99.5% VCM selectivity. | rsc.org |
| Biaryl Synthesis | PdCl₂/TPPB intercalated clay | Facile method for preparing biaryl compounds from aryl halides and arylboronic acids. | researchgate.net |
| Phenyl Ester Synthesis | TPPB with NHC organocatalyst | Direct transformation of aromatic aldehydes to phenyl esters under mild conditions. | researchgate.net |
| Copolymerization | TPPB | Comparable activity to TPPCl with a TOF of 229–237 h⁻¹. |
Novel Materials Development Utilizing Tetraphenylphosphonium Bromide
The unique structural and electrochemical properties of TPPB make it a valuable component in the development of novel materials with tailored functionalities.
In the field of polymer science, TPPB is being explored as a cathode buffer layer material for highly efficient polymer solar cells (PSCs). nih.gov When used as an electron-transporting layer, TPPB can significantly enhance the power conversion efficiency (PCE) of PSCs. For instance, devices using a PTB7-Th:PC71BM active layer showed a PCE of 9.18% with a TPPB layer, compared to 5.37% for the bare aluminum electrode. nih.gov Further improvements, reaching up to 9.83%, have been achieved by using a mixed binary solution of TPPB and N719 dye. nih.gov Future research will focus on understanding the interfacial engineering principles to further optimize device performance and long-term stability. nih.gov
TPPB also plays a role as a structure-directing agent in the synthesis of inorganic-organic hybrid materials. For example, it can be used to create crystalline structures like (Ph₄P)₂CdBr₄, which exhibit distinct phosphorescence properties. The ability to grow large, high-quality single crystals of TPPB, particularly TPPB dihydrate, opens up possibilities for applications in photonics and nonlinear optics. mdpi.com These crystals show excellent transparency in the near-IR region and strong Raman scattering intensity, suggesting potential use in Raman lasers. mdpi.com
Additionally, TPPB is being investigated for its potential use in phase change materials (PCMs) for thermal energy storage. google.com While TPPB itself has a high melting point, it can be combined with other salts to create eutectic mixtures with desirable melting points and high enthalpies of fusion for various applications. google.com
| Application Area | Material System | Key Properties/Findings | Reference |
| Polymer Solar Cells | TPPB as cathode buffer layer | Increased power conversion efficiency (up to 9.83%). | nih.gov |
| Photonics | Single crystals of TPPB dihydrate | Excellent transparency in the near-IR, strong Raman scattering. | mdpi.com |
| Hybrid Materials | TPPB with cadmium bromide | Forms phosphorescent crystalline structures. | |
| Phase Change Materials | TPPB in salt mixtures | Potential for thermal energy storage applications. | google.com |
Deeper Exploration of Biological and Environmental Roles
The biological and environmental impacts of TPPB are areas of growing interest and importance. Its lipophilic nature allows it to penetrate cellular membranes, leading to interactions with cellular processes, particularly mitochondrial function. smolecule.com
Research has shown that TPPB can act as an efflux pump inhibitor in bacteria like Staphylococcus aureus, potentially reversing antibiotic resistance. Its increased lipophilicity compared to tetraphenylphosphonium chloride (TPPCl) may contribute to its stronger inhibitory effect. Future studies could explore the development of TPPB derivatives as adjuvants to existing antibiotics.
The environmental fate of TPPB is another critical area of research, especially in the context of its use in treating radioactive waste streams. nih.govresearchgate.netresearchgate.net TPPB is used to precipitate technetium-99 (B83966), a radioactive isotope, from nuclear waste. nih.govresearchgate.net However, under the alkaline conditions expected in a geological disposal facility, TPPB can degrade via alkaline hydrolysis to triphenylphosphine (B44618) oxide (TPPO) and through radiolysis to triphenylphosphine (TPP). nih.govresearchgate.net Understanding the kinetics of this degradation and the solubility of radionuclides in the presence of these degradation products is crucial for assessing the long-term safety of radioactive waste repositories. nih.govresearchgate.net
| Area | Interaction/Process | Significance | Reference |
| Biological | Efflux pump inhibition in S. aureus | Potential to combat antibiotic resistance. | |
| Biological | Mitochondrial function disruption | Affects cellular ion transport and energy metabolism. | smolecule.com |
| Environmental | Degradation in alkaline conditions | Hydrolyzes to triphenylphosphine oxide (TPPO). | nih.govresearchgate.net |
| Environmental | Radiolysis | Degrades to triphenylphosphine (TPP). | nih.gov |
Integration of Advanced Spectroscopic and Computational Techniques
To fully unlock the potential of TPPB, a deeper understanding of its structural, electronic, and dynamic properties is necessary. The integration of advanced spectroscopic and computational techniques is pivotal in this endeavor.
Techniques like Fourier-transform infrared (FTIR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and temperature-programmed desorption (TPD) are being used to characterize the interactions of TPPB with other molecules, such as in catalytic processes. rsc.org For example, these methods have shown that TPPB strongly adsorbs hydrogen chloride while only weakly interacting with acetylene and vinyl chloride, which is key to its catalytic activity in VCM synthesis. rsc.org
Computational modeling, particularly density functional theory (DFT), is providing valuable insights into the mechanisms of TPPB-mediated reactions. rsc.orgresearchgate.net DFT calculations have been used to determine the activation energy of acetylene hydrochlorination catalyzed by TPPB, revealing a significant reduction compared to the uncatalyzed reaction. rsc.org Computational studies also help in understanding the vibrational spectra of TPPB and its derivatives, aiding in the interpretation of experimental data from Raman and IR spectroscopy. researchgate.net
Future research will likely see a greater synergy between experimental and computational approaches. For instance, combining advanced NMR techniques with DFT calculations can elucidate the complex intermolecular interactions that govern the formation of TPPB-based materials and their properties. researchgate.netacs.org X-ray diffraction studies on single crystals of TPPB solvates are also crucial for understanding the packing and intermolecular forces that determine their stability and physical properties. mdpi.comiucr.org
| Technique | Application | Key Insights | Reference |
| DFT Calculations | Catalytic mechanism studies | Lower activation energy for acetylene hydrochlorination. | rsc.org |
| FTIR, XPS, TPD | Surface interaction analysis | Characterization of catalyst-substrate interactions. | rsc.org |
| X-ray Diffraction | Crystal structure analysis | Determination of molecular packing and intermolecular forces. | mdpi.comiucr.org |
| NMR Spectroscopy | Structural elucidation | Identification of TPPB and its derivatives in complex mixtures. | researchgate.netacs.org |
Q & A
Q. What is the role of TPPB in the hydrothermal synthesis of PbS dendritic nanostructures?
TPPB acts as a ligand to control the growth and morphology of PbS dendritic nanostructures. In hydrothermal synthesis, its phosphonium cation stabilizes nanoparticle surfaces, directing anisotropic growth into three-dimensional dendritic structures. Optimize synthesis by adjusting TPPB concentration (0.1–0.3 mM), reaction temperature (120–180°C), and time (12–24 hrs). Characterize using XRD for crystallinity, TEM/HR-TEM for branch alignment, and SEM for dendritic morphology .
Q. How does TPPB function as a phase-transfer catalyst (PTC) in organic reactions?
TPPB facilitates phase-transfer catalysis by shuttling anions (e.g., bromide) between aqueous and organic phases. Its lipophilic tetraphenylphosphonium cation enhances solubility in nonpolar solvents, enabling nucleophilic substitutions or oxidations. For example, in biphasic systems, use 5–10 mol% TPPB, stir vigorously (800–1200 rpm), and monitor reaction progress via TLC or NMR. Compare efficiency with tetrabutylammonium salts under identical conditions .
Q. What safety protocols are critical when handling TPPB in the laboratory?
TPPB is hygroscopic and may cause skin/eye irritation. Follow these precautions:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption.
- Waste Disposal: Collect residues separately and neutralize with dilute NaOH before disposal .
Advanced Research Questions
Q. How does TPPB enhance the efficiency of polymer solar cells (PSCs) as a cathode buffer layer?
TPPB reduces the work function of aluminum cathodes, improving electron extraction in PSCs. Deposit a 5–10 nm TPPB layer via spin-coating (2000–4000 rpm) from methanol solutions (0.5–1.0 mg/mL). In PTB7-Th:PC₇₁BM systems, this increases power conversion efficiency (PCE) from 5.37% to 9.18%. For hybrid buffer layers, blend TPPB with N719 dye (1:1 w/w) to achieve PCEs up to 9.83%. Validate using UPS for work function measurements and J-V curves for device performance .
Q. What methodologies validate TPPB’s efficacy in radioactive technetium-99 (⁹⁹Tc) remediation?
TPPB precipitates ⁹⁹TcO₄⁻ from aqueous nuclear waste via ion exchange. Optimize by:
- pH Adjustment: Maintain pH 2–4 to stabilize TcO₄⁻.
- Dosage: Use 1.2–1.5 molar equivalents of TPPB relative to Tc.
- Kinetics: Monitor Tc removal efficiency (>95%) using ICP-MS or gamma spectroscopy.
Compare with alternative precipitants (e.g., tetraphenylarsonium chloride) and assess long-term stability of Tc-TPPB complexes .
Q. How can researchers resolve discrepancies in reported melting points (293–300°C) for TPPB?
Variations arise from purity (≥98% vs. technical grade), polymorphic forms, and measurement techniques (DSC vs. capillary method). To standardize:
Q. Data Contradiction Analysis
- Nanostructure Synthesis: While reports dendritic PbS with TPPB, conflicting ligand choices (e.g., CTAB) may yield spherical morphologies. Control experiments with varying ligands and concentrations are essential.
- Environmental Remediation: TPPB’s Tc removal efficiency may drop in high-salinity environments. Test ionic strength effects (0.1–1.0 M NaCl) and consider functionalized analogs (e.g., carboxybutyl-TPPB) for improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
